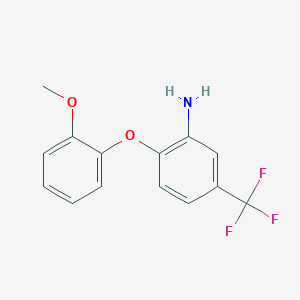

2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

2-(2-methoxyphenoxy)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO2/c1-19-12-4-2-3-5-13(12)20-11-7-6-9(8-10(11)18)14(15,16)17/h2-8H,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNDGRAUAXTKAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=C(C=C(C=C2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371027 | |

| Record name | 2-(2-methoxyphenoxy)-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-08-7 | |

| Record name | 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-methoxyphenoxy)-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175135-08-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a plausible synthetic route for 2-(2-methoxyphenoxy)-5-(trifluoromethyl)aniline, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The synthesis of this diaryl ether aniline derivative can be approached through established cross-coupling methodologies. This guide will focus on a proposed synthesis via the Ullmann condensation, a copper-catalyzed reaction for the formation of carbon-oxygen bonds.[3][4][5]

Proposed Synthetic Pathway: Ullmann Condensation

The synthesis of the target molecule, this compound, can be achieved through the coupling of 2-amino-4-(trifluoromethyl)phenol and 1-bromo-2-methoxybenzene. This reaction, a type of Ullmann condensation (specifically a Goldberg reaction variant for C-N bond formation, though the principles for C-O bond formation are similar and often referred to under the broader Ullmann reaction umbrella), is typically catalyzed by a copper species in the presence of a base.[3][4]

An alternative, and often more modern approach, would be the Buchwald-Hartwig amination, which is a palladium-catalyzed cross-coupling reaction.[6][7][8][9][10] However, the Ullmann condensation remains a relevant and cost-effective method in many industrial applications.

Below is a logical workflow for the proposed Ullmann condensation synthesis.

Caption: Experimental workflow for the synthesis of this compound via Ullmann condensation.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound based on the principles of the Ullmann condensation.

Materials:

-

2-Amino-4-(trifluoromethyl)phenol

-

1-Bromo-2-methoxybenzene

-

Copper(I) iodide (CuI)

-

L-Proline

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Saturated aqueous ammonium hydroxide

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-(trifluoromethyl)phenol (1.0 eq), potassium carbonate (2.0 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq).

-

Addition of Reagents: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add anhydrous dimethyl sulfoxide (DMSO) to the flask, followed by the addition of 1-bromo-2-methoxybenzene (1.2 eq).

-

Reaction: Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a beaker containing a saturated aqueous solution of ammonium hydroxide and stir for 30 minutes to complex the copper salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMSO).

-

Washing: Combine the organic layers and wash with water (2x) and then with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of this compound and its starting materials. The product data is based on typical yields for Ullmann-type reactions.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Assay/Purity (%) | Typical Yield (%) |

| 2-Amino-4-(trifluoromethyl)phenol | C₇H₆F₃NO | 177.12 | 135-138 | ≥98 | - |

| 1-Bromo-2-methoxybenzene | C₇H₇BrO | 187.03 | 2-5 | ≥98 | - |

| This compound | C₁₄H₁₂F₃NO₂ | 283.25 | 58-60 | ≥98 (after purification) | 65-80 |

Signaling Pathway/Logical Relationship Diagram

The Ullmann condensation follows a catalytic cycle involving copper. The diagram below illustrates the key proposed steps in the reaction mechanism.

Caption: Proposed catalytic cycle for the Ullmann condensation.

This technical guide provides a foundational understanding of a viable synthetic route to this compound. Researchers are encouraged to optimize the described conditions to suit their specific laboratory and scale-up requirements.

References

- 1. 2-Methoxy-5-(trifluoromethyl)aniline (349-65-5) at Nordmann - nordmann.global [nordmann.global]

- 2. chemimpex.com [chemimpex.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jk-sci.com [jk-sci.com]

- 10. research.rug.nl [research.rug.nl]

Spectroscopic and Experimental Data for 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline is a chemical entity with potential applications in pharmaceutical and materials science research. Its structure, featuring a trifluoromethyl group and a methoxyphenoxy moiety, suggests it may serve as a valuable building block in the synthesis of more complex molecules. However, a comprehensive characterization of this compound is not present in the accessible literature.

Physicochemical Properties

While detailed spectroscopic data is unavailable, some basic physical properties for this compound have been reported. These are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂F₃NO₂ | [1] |

| Molecular Weight | 283.25 g/mol | [1] |

| Melting Point | 28 °C | [1] |

| Boiling Point | 332 °C at 760 mmHg | [1] |

| Density | 1.288 g/cm³ | [1] |

| CAS Number | 175135-08-7 | [1] |

Spectroscopic Data: A Current Data Gap

A comprehensive search for ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound did not yield any specific results. Scientific publications detailing the synthesis of this compound, which would typically include its characterization and associated spectroscopic data, could not be located.

It is crucial to note that spectroscopic data available for the similarly named but structurally different compound, 2-Methoxy-5-(trifluoromethyl)aniline, should not be used as a substitute.

Experimental Protocols

The absence of published synthetic procedures for this compound means that no established experimental protocols for its preparation, purification, or spectroscopic analysis can be provided at this time.

Signaling Pathways and Biological Activity

There is currently no information available in the public domain regarding any signaling pathways or biological activities associated with this compound.

Logical Workflow for Future Research

For researchers interested in this compound, the logical first step would be to synthesize it. The diagram below outlines a general workflow for the synthesis and characterization of a novel compound like this compound.

Caption: A generalized workflow for the synthesis and characterization of a target compound.

Conclusion

This technical guide highlights a significant gap in the available scientific data for this compound. While its existence is confirmed by a CAS number and basic physical properties, crucial spectroscopic and experimental data required for its use in research and development are absent from the public domain. Future work should focus on the synthesis and thorough characterization of this compound to enable its potential applications.

References

An In-depth Technical Guide to the Chemical Properties of Aryl Trifluoromethyl Ethers and Anilines

Introduction

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of trifluoromethyl-substituted aniline derivatives. The primary focus of this document is 2-Methoxy-5-(trifluoromethyl)aniline , a compound of significant interest to researchers in drug development and materials science due to its versatile reactivity and the unique properties imparted by the trifluoromethyl group. Additionally, this guide will address the available data for the related compound, 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline . The presence of the trifluoromethyl group in these molecules significantly influences their lipophilicity, chemical stability, and biological activity, making them valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2]

This compound

This compound is a distinct chemical entity with limited publicly available data. Its core structure consists of a trifluoromethylaniline moiety linked to a methoxyphenoxy group.

Chemical Properties

The known physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 175135-08-7 | [3] |

| Molecular Formula | C14H12F3NO2 | [3] |

| Molecular Weight | 283.25 g/mol | [4] |

| Exact Mass | 283.08200 Da | [3] |

| Melting Point | 28°C | [3] |

| Boiling Point | 332°C at 760 mmHg | [3] |

| Density | 1.288 g/cm³ | [3] |

| LogP | 4.66970 | [3] |

| PSA | 44.48000 | [3] |

2-Methoxy-5-(trifluoromethyl)aniline

This compound, also known as 3-Amino-4-methoxybenzotrifluoride or 2-Amino-4-(trifluoromethyl)anisole, is a well-characterized intermediate used in a variety of synthetic applications.[5] It is a pale gray to brown crystalline powder at room temperature.[6]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Methoxy-5-(trifluoromethyl)aniline is presented below.

| Property | Value | Reference(s) |

| CAS Number | 349-65-5 | [7][8] |

| IUPAC Name | 2-methoxy-5-(trifluoromethyl)aniline | [7] |

| Molecular Formula | C8H8F3NO | [5][7][8] |

| Molecular Weight | 191.15 g/mol | [5][7][8] |

| Appearance | White to light yellow to green powder/crystal | [5] |

| Melting Point | 57-62 °C | [5][8][9] |

| Boiling Point | 230.1 °C at 760 mmHg | [9] |

| Density | 1.28 g/cm³ | [9] |

| Flash Point | 92.9 °C | [9] |

| Solubility | Insoluble in water, soluble in common organic solvents like ethanol, methanol, and acetone.[1][6] | [1][6] |

| pKa | 3.31±0.10 (Predicted) | [10] |

Spectral Data

Predicted ¹H NMR and ¹³C NMR spectra are available for this compound.[9] Mass spectrometry data shows a parent peak at m/z 191.[7]

Synthesis and Reactivity

Synthesis

A common laboratory-scale synthesis of 2-Methoxy-5-(trifluoromethyl)aniline involves the reduction of 4-methoxy-3-nitrobenzotrifluoride.[11]

Caption: General workflow for the synthesis of 2-Methoxy-5-(trifluoromethyl)aniline.

Experimental Protocol: Synthesis

-

A methanolic solution of 4-methoxy-3-nitrobenzotrifluoride is prepared.[11]

-

A 10% Palladium on carbon (Pd/C) catalyst is added to the solution.[11]

-

The mixture is stirred overnight at room temperature under a hydrogen atmosphere.[11]

-

Upon completion, the reaction mixture is filtered through celite to remove the catalyst.[11]

-

The filtrate is concentrated under reduced pressure and dried under vacuum to yield 2-methoxy-5-(trifluoromethyl)aniline as an off-white solid.[11]

Reactivity

The chemical reactivity of 2-Methoxy-5-(trifluoromethyl)aniline is primarily centered on the amino group, which is nucleophilic.[6] It readily undergoes reactions with electrophiles such as acyl halides and alkyl halides.[6] The methoxy group is an electron-donating group, while the trifluoromethyl group is a strong electron-withdrawing group, influencing the reactivity of the aromatic ring in electrophilic aromatic substitution reactions.[5][10]

Experimental Protocol: Acylation Reaction An example of its reactivity is the acylation with chloromethyl benzoate.[6]

-

Dissolve 2-Methoxy-5-(trifluoromethyl)aniline (1.04 mmol) in anhydrous tetrahydrofuran (9 ml).[6]

-

Add pyridine (108μL, 1.3 mmol) followed by chloromethyl benzoate (154μL, 1.2 mmol).[6]

-

Cool the reaction mixture to 0°C under a nitrogen atmosphere.[6]

-

Stir the mixture at 0°C for several hours, then continue stirring at room temperature for 1.5 hours.[6]

-

After the reaction, concentrate the mixture under vacuum to remove the solvent.[6]

-

Suspend the residue in ethyl acetate (15 ml) and wash sequentially with 1M HCl (15 ml), water (15 ml), saturated NaHCO3 solution (15 ml), and brine (15 ml).[6]

-

Dry the organic layer over anhydrous MgSO4 and concentrate to obtain the acylated product.[6]

Applications

This compound is a versatile building block with applications in several areas of chemical research and development.[5]

Caption: Key application areas for 2-Methoxy-5-(trifluoromethyl)aniline.

-

Pharmaceutical Development : It serves as a key intermediate in the synthesis of various pharmaceuticals, including antihistamines, antipsychotics, and drugs targeting neurological and metabolic disorders.[1][5][12]

-

Agrochemicals : It is a building block for herbicides, fungicides, and insecticides.[1]

-

Material Science : This compound is used in the synthesis of polymers and coatings, contributing to enhanced thermal stability and chemical resistance.[1]

Biological Activity and Signaling Pathways

The biological activity of 2-Methoxy-5-(trifluoromethyl)aniline and its derivatives is an area of active research. The trifluoromethyl group enhances lipophilicity, which can facilitate crossing biological membranes and may increase biological activity.[1][2] While specific signaling pathways directly modulated by this parent compound are not extensively detailed in the provided search results, derivatives such as anilinoquinazolines are known to act as inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2, which are critical in cancer cell proliferation and angiogenesis.[13] It is plausible that novel derivatives of 2-Methoxy-5-(trifluoromethyl)aniline could be designed to target similar pathways.

Caption: A logical workflow for the development of drugs from this aniline derivative.

Experimental Protocol: MTT Assay for Cytotoxicity Screening The MTT assay is a colorimetric method used to assess the metabolic activity of cells and, by inference, their viability. It is a common initial step in screening potential anticancer compounds.[13]

-

Cell Seeding : Plate cancer cells (e.g., A431, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well.[13] Incubate for 24 hours to allow for cell attachment.[13]

-

Compound Treatment : Treat the cells with various concentrations of the synthesized derivative compounds for a specified period (e.g., 48-72 hours).

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization : Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

2-Methoxy-5-(trifluoromethyl)aniline is a chemical intermediate with a well-defined property profile and established synthetic utility. Its unique combination of methoxy and trifluoromethyl functional groups makes it an attractive starting material for the development of new molecules in the pharmaceutical, agrochemical, and material science sectors. Further research into its derivatives is likely to yield novel compounds with significant biological and material properties.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 349-65-5: 2-Methoxy-5-(trifluoromethyl)aniline [cymitquimica.com]

- 3. henankerui.lookchem.com [henankerui.lookchem.com]

- 4. 2-(4-METHOXYPHENOXY)-5-(TRIFLUOROMETHYL)ANILINE | CAS 62966-74-9 [matrix-fine-chemicals.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Page loading... [guidechem.com]

- 7. 2-Methoxy-5-(trifluoromethyl)aniline | C8H8F3NO | CID 600637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-甲氧基-5-三氟甲基苯胺 96% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Page loading... [guidechem.com]

- 10. Buy 2-Methoxy-5-(trifluoromethyl)aniline | 349-65-5 [smolecule.com]

- 11. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 12. 2-Methoxy-5-(trifluoromethyl)aniline (349-65-5) at Nordmann - nordmann.global [nordmann.global]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline, a compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals involved in the synthesis, evaluation, and application of novel chemical entities.

Core Physical and Chemical Characteristics

A summary of the key physical and chemical properties of this compound (CAS Number: 175135-08-7) is presented below. These properties are essential for its handling, characterization, and application in experimental settings.

| Property | Value |

| Molecular Formula | C₁₄H₁₂F₃NO₂ |

| Molecular Weight | 283.25 g/mol |

| Melting Point | 28 °C |

| Boiling Point | 332 °C at 760 mmHg |

| Density | 1.288 g/cm³ |

| Solubility | Information on specific solubility is limited, but it is generally soluble in organic solvents. |

| Flash Point | 154.6 °C |

Synthesis and Experimental Protocols

General Caution: The synthesis of such compounds should only be performed by trained professionals in a controlled laboratory setting with appropriate safety measures in place.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific information in peer-reviewed literature regarding the biological activity and the precise signaling pathways modulated by this compound.

Aniline derivatives, particularly those containing trifluoromethyl and methoxy groups, are known to be versatile scaffolds in drug discovery. These functional groups can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. It is plausible that this compound could be investigated for its potential as an intermediate in the synthesis of kinase inhibitors or other therapeutic agents. However, without specific experimental data, any discussion of its role in signaling pathways remains speculative.

Logical Workflow for Compound Evaluation

For drug development professionals, a logical workflow for the evaluation of a novel compound like this compound would follow a structured progression from initial synthesis to biological characterization.

Caption: A generalized workflow for the evaluation of a novel chemical entity.

This diagram illustrates a typical progression in drug discovery, starting from the synthesis and purification of the compound, followed by a series of in vitro and in vivo evaluations to determine its biological activity, mechanism of action, and safety profile.

Conclusion

This compound presents as a chemical entity with potential for further investigation in the field of medicinal chemistry. The presence of key pharmacophoric features suggests it could serve as a valuable intermediate in the synthesis of biologically active molecules. However, a significant gap in the current scientific literature exists regarding its specific synthesis protocols and biological functions. Further research is warranted to elucidate its potential therapeutic applications and to understand its interactions with biological systems. Researchers interested in this compound are encouraged to undertake foundational studies to characterize its synthesis and biological profile, which would be a valuable contribution to the scientific community.

An In-depth Technical Guide to CAS Number 946524-78-9 (PF-04691502)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental uses of the compound identified by CAS number 946524-78-9, also known as PF-04691502. This potent and selective oral inhibitor of Phosphoinositide 3-Kinase (PI3K) and mammalian Target of Rapamycin (mTOR) has demonstrated significant antitumor activity in preclinical and clinical studies. This document details its mechanism of action, summarizes key quantitative data, provides methodologies for relevant experiments, and visualizes the associated signaling pathways and experimental workflows.

Introduction

CAS number 946524-78-9, chemically named 2-amino-8-[trans-4-(2-hydroxyethoxy)cyclohexyl]-6-(6-methoxypyridin-3-yl)-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one, and commonly referred to as PF-04691502, is a small molecule inhibitor targeting the PI3K/mTOR signaling pathway.[1] Deregulation of this pathway, through mechanisms such as PTEN loss or PIK3CA mutation, is a frequent occurrence in human cancers, contributing to tumor growth, proliferation, survival, and resistance to therapies.[2] PF-04691502 acts as an ATP-competitive inhibitor of both PI3K and mTOR kinases, leading to apoptosis and growth inhibition in cancer cells where the PI3K/mTOR pathway is overactive.[1] Having undergone Phase I clinical trials, PF-04691502 is a compound of significant interest in oncology research and drug development.[3]

Physicochemical Properties

| Property | Value |

| CAS Number | 946524-78-9 |

| Chemical Name | 2-amino-8-[trans-4-(2-hydroxyethoxy)cyclohexyl]-6-(6-methoxypyridin-3-yl)-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one |

| Molecular Formula | C₂₄H₃₁N₅O₄ |

| Molecular Weight | 465.54 g/mol |

| Synonyms | PF-04691502, PF-4691502 |

Biological Activity and Mechanism of Action

PF-04691502 is a potent dual inhibitor of Class I PI3K isoforms (α, β, δ, γ) and mTOR. By binding to the ATP-binding site of these kinases, it blocks their catalytic activity, leading to a comprehensive shutdown of the PI3K/AKT/mTOR signaling cascade.[1][4]

In Vitro Inhibitory Activity

The inhibitory potency of PF-04691502 has been quantified through biochemical assays, with the following equilibrium inhibition constants (Kᵢ):

| Target | Kᵢ (nM) |

| PI3Kα | 1.8[4] |

| PI3Kβ | 2.1[4] |

| PI3Kδ | 1.6[4] |

| PI3Kγ | 1.9[4] |

| mTOR | 16[4] |

Cellular Activity

In various cancer cell lines, PF-04691502 has been shown to effectively inhibit the phosphorylation of key downstream effectors of the PI3K/mTOR pathway and suppress cell proliferation.

| Cell Line | Cancer Type | Genetic Profile | Assay | IC₅₀ (nM) |

| BT20 | Breast Cancer | PIK3CA mutant | Cell Proliferation | 313[4] |

| SKOV3 | Ovarian Cancer | PIK3CA mutant | Cell Proliferation | 188[4] |

| U87MG | Glioblastoma | PTEN null | Cell Proliferation | 179[4] |

| Various | PIK3CA mutant/PTEN null | - | p-AKT (S473) Inhibition | 3.8 - 20[4] |

| Various | PIK3CA mutant/PTEN null | - | p-AKT (T308) Inhibition | 7.5 - 47[4] |

| - | - | - | mTORC1 Activity (PI3K-independent) | 32[4] |

The inhibition of the PI3K/mTOR pathway by PF-04691502 leads to a G1 phase cell cycle arrest.[2] This is associated with an upregulation of the cyclin-dependent kinase inhibitor p27Kip1 and a decrease in the phosphorylation of the retinoblastoma (Rb) protein.[2]

Pharmacokinetics and In Vivo Antitumor Activity

Preclinical Studies

In preclinical xenograft models using U87MG (glioblastoma), SKOV3 (ovarian cancer), and gefitinib- and erlotinib-resistant non-small cell lung carcinoma cells, PF-04691502 demonstrated significant antitumor activity.[2] In nude mice with U87MG tumors, oral administration of PF-04691502 at doses of 0.5, 1, 5, and 10 mg/kg once daily resulted in dose-dependent tumor growth inhibition.[4] The maximum tolerated dose (MTD) was determined to be 10 mg/kg.[4]

Clinical Studies

A Phase I clinical trial in patients with advanced solid tumors established a maximum tolerated dose (MTD) of 8 mg once daily.[3] Common treatment-related adverse events included fatigue, decreased appetite, nausea, hyperglycemia, rash, and vomiting.[3] At all dose levels, the average steady-state plasma concentrations of PF-04691502 were at or above the target concentration of 16.2 ng/mL, which was predicted to achieve at least 75% tumor growth inhibition in preclinical models.[3] The study also confirmed partial blockade of the PI3K signaling pathway in paired tumor biopsies, as evidenced by reduced phosphorylation of Akt, FKHR/FKHRL1, and STAT3.[3]

Experimental Protocols

Disclaimer: The following protocols are generalized from published literature. Researchers should optimize these protocols for their specific experimental conditions.

Western Blot Analysis for Pathway Modulation

Objective: To determine the effect of PF-04691502 on the phosphorylation of PI3K/mTOR pathway proteins.

Methodology:

-

Cell Culture and Treatment: Seed cancer cells (e.g., U87MG, SKOV3, BT20) in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of PF-04691502 (e.g., 10 nM to 1 µM) or vehicle (DMSO) for a specified time (e.g., 3 hours).[5]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[5]

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against total and phosphorylated forms of AKT, S6K, 4EBP1, and other relevant pathway proteins overnight at 4°C. Follow with incubation with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation Assay (MTS/CCK-8)

Objective: To measure the effect of PF-04691502 on cancer cell viability and proliferation.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[6][7]

-

Compound Treatment: Treat cells with a serial dilution of PF-04691502 for 72 hours.[6]

-

Viability Assessment: Add MTS or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[1][6]

-

Data Acquisition: Measure the absorbance at 490 nm (for MTS) or 450 nm (for CCK-8) using a microplate reader.[1][7]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value by non-linear regression analysis.

In Vivo Xenograft Tumor Model

Objective: To evaluate the antitumor efficacy of PF-04691502 in a mouse model.

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ U87MG cells) into the flank of immunodeficient mice.[8]

-

Tumor Growth and Treatment Initiation: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer PF-04691502 orally via gavage at the desired doses (e.g., 0.5, 1, 5, 10 mg/kg) once daily.[4] The vehicle control group should receive the formulation vehicle (e.g., 0.5% methylcellulose).[9]

-

Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry). Calculate tumor growth inhibition.

Synthesis

A detailed, step-by-step synthesis protocol for PF-04691502 is not publicly available in the reviewed literature. The discovery of this compound was the result of lead optimization through structure-based drug design and physical properties-based optimization.[6] The general class of compounds, pyrido[2,3-d]pyrimidin-7(8H)-ones, can be synthesized through various routes, often involving the construction of the pyrimidine or pyridine ring system from appropriately substituted precursors.[10]

Visualizations

Signaling Pathway

Caption: PI3K/mTOR signaling pathway and points of inhibition by PF-04691502.

Experimental Workflow

Caption: General experimental workflow for the preclinical evaluation of PF-04691502.

References

- 1. benchchem.com [benchchem.com]

- 2. PF-04691502, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. scienceopen.com [scienceopen.com]

- 8. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 9. benchchem.com [benchchem.com]

- 10. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline Derivatives as Kinase Inhibitors in Oncology: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline scaffold has garnered significant attention in medicinal chemistry as a versatile intermediate for the synthesis of novel therapeutic agents. Derivatives incorporating this core structure have demonstrated promising biological activities, particularly in the realm of oncology. This technical guide provides an in-depth analysis of the mechanism of action of these derivatives, focusing on their role as kinase inhibitors. While specific data on a single, universally studied derivative is diffuse, this document synthesizes findings from closely related analogues to present a comprehensive overview of their therapeutic potential, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Mechanism of Action: Targeting Aberrant Kinase Signaling

Derivatives of the this compound scaffold predominantly exert their anticancer effects by functioning as inhibitors of various protein kinases. These enzymes play a crucial role in intracellular signaling pathways that regulate cell growth, proliferation, survival, and angiogenesis. In many cancers, these pathways are constitutively activated due to mutations or overexpression of kinases, leading to uncontrolled cell division. By targeting these aberrant kinases, these aniline derivatives can effectively halt tumor progression.

Key kinase families and signaling pathways implicated in the mechanism of action of these compounds include:

-

Receptor Tyrosine Kinases (RTKs): A primary focus of drug development has been on inhibiting RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Overactivation of EGFR is a common driver in several cancers, while VEGFR is critical for tumor angiogenesis.[1]

-

Mer and c-Met Kinases: Certain 2-substituted aniline pyrimidine derivatives have emerged as potent dual inhibitors of Mer and c-Met kinases.[2][3] Both are RTKs that, when dysregulated, contribute to tumor growth, metastasis, and resistance to therapy.

-

mTOR/p70S6K/4EBP1 Pathway: Some trifluoromethoxy-substituted anilines have been shown to inhibit this critical pathway involved in cell growth and proliferation.

-

AMPK Activation: The structural characteristics of these compounds suggest a potential for activating AMP-activated protein kinase (AMPK), a mechanism associated with the suppression of tumor growth.

The trifluoromethyl group is a key feature of these derivatives, often enhancing metabolic stability and lipophilicity, which can improve the pharmacokinetic profile of the drug candidates.[4][5]

Quantitative Data: Potency and Cellular Activity

The efficacy of these aniline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) in both biochemical kinase assays and cell-based proliferation assays. The following tables summarize representative quantitative data for various trifluoromethyl-aniline derivatives, highlighting their potency against specific kinases and cancer cell lines.

| Compound Class | Target Kinase | IC50 (nM) | Assay Type |

| 2-Substituted Aniline Pyrimidine Derivative (18c) | Mer | 18.5 | Kinase Assay |

| 2-Substituted Aniline Pyrimidine Derivative (18c) | c-Met | 33.6 | Kinase Assay |

| 4-Anilinoquinazoline derivative (8a) | EGFR | - | Kinase Assay |

| 5-Anilinoquinazoline (Compound 6f) | VEGFR-2 | 12.0 | Kinase Assay |

Table 1: In Vitro Kinase Inhibitory Activity of Representative Aniline Derivatives. This table showcases the high potency of these compounds against their target kinases.

| Compound ID | Cancer Cell Line | IC50 (µM) |

| 2-Substituted Aniline Pyrimidine Derivative (18c) | HepG2 | - |

| 2-Substituted Aniline Pyrimidine Derivative (18c) | MDA-MB-231 | - |

| 2-Substituted Aniline Pyrimidine Derivative (18c) | HCT116 | - |

| 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivative (3b) | A375 (Melanoma) | 25.4 |

| 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivative (3b) | C32 (Melanoma) | 24.4 |

| 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivative (3b) | DU145 (Prostate) | 27.8 |

| 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivative (3b) | MCF-7 (Breast) | >50 |

Table 2: Antiproliferative Activity of Representative Trifluoromethyl-Aniline Derivatives. This table demonstrates the cytotoxic effects of these compounds on various human cancer cell lines.[4][6]

Experimental Protocols

To elucidate the mechanism of action and quantify the activity of this compound derivatives, a series of key experiments are typically employed.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.

Methodology:

-

Reagents: Purified recombinant kinase, substrate (peptide or protein), ATP, and the test compound.

-

Procedure: The kinase, substrate, and test compound (at varying concentrations) are incubated together in a reaction buffer. The kinase reaction is initiated by the addition of ATP.

-

Detection: The amount of phosphorylated substrate is quantified. Common detection methods include:

-

Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cell Proliferation (MTT) Assay

This colorimetric assay assesses the cytotoxic or cytostatic effects of a compound on cancer cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.[6]

-

Compound Treatment: The cells are treated with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[6]

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the examination of signaling pathway modulation.

Methodology:

-

Cell Lysis: Cancer cells treated with the test compound are lysed to release their proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target kinases and downstream signaling proteins.

-

Detection: The primary antibodies are detected using secondary antibodies conjugated to an enzyme that produces a chemiluminescent or fluorescent signal.

-

Analysis: The band intensities are quantified to determine the effect of the compound on protein phosphorylation levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by these aniline derivatives and a general workflow for their evaluation.

Caption: Inhibition of the EGFR signaling pathway by aniline derivatives.

Caption: Dual inhibition of Mer and c-Met signaling pathways.

Caption: General experimental workflow for evaluating aniline derivatives.

Conclusion

Derivatives of this compound represent a promising class of compounds in the development of targeted cancer therapies. Their primary mechanism of action involves the inhibition of key protein kinases that drive tumor cell proliferation, survival, and angiogenesis. The quantitative data from in vitro studies demonstrate their high potency and efficacy against various cancer cell lines. The experimental protocols outlined provide a framework for the continued investigation and optimization of these derivatives. As our understanding of the complex signaling networks in cancer deepens, these versatile aniline-based compounds will undoubtedly continue to be a focal point of research and development in the pursuit of more effective and personalized cancer treatments.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. promega.com [promega.com]

- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

Unlocking New Therapeutic Avenues: A Technical Guide to the Research Applications of the 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical scaffold 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline serves as a critical building block in the synthesis of highly selective and potent therapeutic agents. While this aniline is an intermediate, its most prominent and well-documented research application is embodied in the development of Ricolinostat (ACY-1215), a first-in-class, orally bioavailable, and selective Histone Deacetylase 6 (HDAC6) inhibitor. This technical guide will delve into the core research applications of this scaffold, focusing on the preclinical and clinical data of Ricolinostat. It will provide a comprehensive overview of its mechanism of action, quantitative data on its biological activity, and detailed experimental protocols for its evaluation, offering a valuable resource for researchers in oncology and beyond.

Core Application: Ricolinostat (ACY-1215) - A Selective HDAC6 Inhibitor

Ricolinostat has emerged as a significant research tool and potential therapeutic agent, primarily in the field of oncology. Its selectivity for the cytoplasmic enzyme HDAC6, over other HDAC isoforms, offers a more targeted approach with a potentially improved safety profile compared to pan-HDAC inhibitors.

Mechanism of Action

HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase. Its substrates are predominantly non-histone proteins, including α-tubulin and the chaperone protein Hsp90. Ricolinostat's mechanism of action is centered on the inhibition of HDAC6's deacetylase activity, leading to the hyperacetylation of its substrates. This targeted inhibition disrupts crucial cellular processes that are often exploited by cancer cells for survival and proliferation.

The key consequences of HDAC6 inhibition by Ricolinostat include:

-

Disruption of Protein Homeostasis: HDAC6 plays a vital role in the aggresome pathway, a cellular mechanism for clearing misfolded and aggregated proteins. By inhibiting HDAC6, Ricolinostat blocks the transport of ubiquitinated protein aggregates to the aggresome, leading to their accumulation in the cytoplasm. This accumulation induces significant cellular stress, particularly endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), ultimately triggering apoptosis.[1][2][3]

-

Synergistic Anti-Cancer Effects: Ricolinostat has demonstrated potent synergistic activity when combined with other anti-cancer agents, notably proteasome inhibitors (e.g., bortezomib, carfilzomib) and alkylating agents (e.g., bendamustine).[1][4][5][6][7] Proteasome inhibitors also disrupt protein degradation, and the concurrent inhibition of the aggresome pathway by Ricolinostat creates a dual assault on protein clearance mechanisms, leading to enhanced cancer cell death.

-

Induction of Apoptosis and Reactive Oxygen Species (ROS): The accumulation of misfolded proteins and ER stress initiated by Ricolinostat treatment leads to the activation of apoptotic pathways. This involves the activation of caspases (caspase-3, -8, and -9) and the cleavage of poly (ADP-ribose) polymerase (PARP).[5][7] Furthermore, Ricolinostat, particularly in combination with other agents, has been shown to induce the generation of reactive oxygen species (ROS), further contributing to cellular damage and apoptosis.[1]

Quantitative Data

The following tables summarize the key quantitative data for Ricolinostat, highlighting its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Inhibitory Activity of Ricolinostat (ACY-1215)

| Target | IC50 (nM) | Selectivity (Fold vs HDAC6) |

| HDAC6 | 5 | 1 |

| HDAC1 | 58 | 11.6 |

| HDAC2 | 48 | 9.6 |

| HDAC3 | 51 | 10.2 |

| HDAC8 | 100 | 20 |

| HDAC4, 5, 7, 9, 11 | >1000 | >200 |

| Sirtuin 1, 2 | >1000 | >200 |

Data compiled from multiple sources.[5][7][8][9][10]

Table 2: Anti-proliferative Activity of Ricolinostat in Lymphoma Cell Lines

| Cell Line | Type | IC50 (µM) at 48h |

| WSU-NHL | Diffuse Large B-cell Lymphoma | 1.97 |

| Hut-78 | Cutaneous T-cell Lymphoma | 1.51 |

| RL | Follicular Lymphoma | Not specified |

| Granta-519 | Mantle Cell Lymphoma | >20 |

| Jeko-1 | Mantle Cell Lymphoma | Not specified |

| Karpas-299 | Anaplastic Large Cell Lymphoma | Not specified |

Data from a study on the anti-lymphoma activity of Ricolinostat.[1]

Table 3: Pharmacokinetic Parameters of Ricolinostat (ACY-1215) in Humans

| Parameter | Value | Unit |

| Cmax (at 160 mg dose) | 568 ± 232 | ng/mL |

| Tmax | 0.8 ± 0.3 | hours |

| Terminal Half-life (t1/2) | 1.17 ± 0.23 | hours |

| AUC (0 to infinity) | 1281.4 ± 469.9 | hours*ng/mL |

| Volume of Distribution (Vd) | 253.2 ± 220.5 | L |

Pharmacokinetic data from a study in patients with relapsed and refractory lymphoma.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the activity of Ricolinostat.

Protocol 1: In Vitro HDAC Enzymatic Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of Ricolinostat against HDAC enzymes.

-

Materials:

-

Recombinant human HDAC enzymes (HDAC1, 2, 3, 6, etc.)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM KCl, 0.001% Tween-20, 0.05% BSA, 20 µM TCEP.[5][7][9]

-

Ricolinostat (ACY-1215) dissolved in DMSO

-

Developer solution (containing a trypsin-like protease)

-

96-well black microplate

-

Fluorometric plate reader

-

-

Procedure:

-

Prepare serial dilutions of Ricolinostat in assay buffer.

-

In a 96-well plate, add the diluted Ricolinostat or vehicle (DMSO) to the appropriate wells.

-

Add the diluted HDAC enzyme to each well (except for no-enzyme controls) and pre-incubate for 10 minutes at 37°C to allow for inhibitor-enzyme interaction.[5][7][9]

-

Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding the developer solution, which cleaves the deacetylated substrate to produce a fluorescent signal.

-

Incubate for an additional 15 minutes at room temperature.

-

Measure the fluorescence using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percent inhibition for each Ricolinostat concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Protocol 2: Cell Viability (MTT) Assay

This protocol is used to assess the effect of Ricolinostat on the proliferation of cancer cells.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Ricolinostat stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 2-3 x 10^4 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of Ricolinostat in complete medium.

-

Treat the cells with various concentrations of Ricolinostat or vehicle control (DMSO) and incubate for a desired time period (e.g., 24, 48, or 72 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Protocol 3: Western Blot Analysis for Protein Expression and Acetylation

This protocol is used to detect changes in the expression and acetylation of proteins following Ricolinostat treatment.

-

Materials:

-

Ricolinostat-treated and control cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetylated-α-tubulin, anti-α-tubulin, anti-PARP, anti-caspase-3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

-

-

Procedure:

-

Treat cells with Ricolinostat for the desired time (e.g., 24 hours), then lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA Protein Assay Kit.

-

Denature equal amounts of protein (e.g., 20-40 µg) and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate to detect the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., α-tubulin or GAPDH).

-

Protocol 4: Apoptosis Assay by Flow Cytometry

This protocol allows for the quantification of apoptotic cells after Ricolinostat treatment using Annexin V and Propidium Iodide (PI) staining.

-

Materials:

-

Ricolinostat-treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Procedure:

-

Treat cells with Ricolinostat for the desired time (e.g., 48 hours).

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Ricolinostat and a typical experimental workflow for its in vitro evaluation.

Caption: Mechanism of action of Ricolinostat via HDAC6 inhibition.

Caption: A typical workflow for in vitro evaluation of Ricolinostat.

Conclusion

The this compound scaffold has proven to be of significant value in the development of targeted therapeutics, with Ricolinostat (ACY-1215) as a prime example. Its selective inhibition of HDAC6 presents a promising strategy for the treatment of various cancers, particularly hematological malignancies, by disrupting protein homeostasis and inducing apoptosis. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this chemical scaffold and its derivatives in developing novel and effective therapies. Further research into combination strategies and the exploration of its utility in other disease contexts, such as neurodegenerative disorders where protein aggregation is a key pathological feature, are warranted.

References

- 1. Ricolinostat, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. theoncologist.onlinelibrary.wiley.com [theoncologist.onlinelibrary.wiley.com]

- 3. Ricolinostat (ACY-1215) induced inhibition of aggresome formation accelerates carfilzomib-induced multiple myeloma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Preclinical activity, pharmacodynamic, and pharmacokinetic properties of a selective HDAC6 inhibitor, ACY-1215, in combination with bortezomib in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. ashpublications.org [ashpublications.org]

- 8. benchchem.com [benchchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

Technical Guide: Solubility Profile of 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline is a complex organic molecule with potential applications in pharmaceutical and agrochemical research. Its unique structure, featuring a trifluoromethyl group, suggests enhanced reactivity and solubility in various organic solvents, making it a valuable building block in synthetic chemistry. The methoxy group further influences its electronic properties, facilitating a range of chemical reactions. This guide provides a comprehensive overview of the theoretical solubility characteristics of this compound and outlines a detailed experimental protocol for its precise determination in various organic solvents.

Physicochemical Properties

A summary of the known physical and chemical properties of the related compound, 2-methoxy-5-(trifluoromethyl)aniline, is presented below. These values can serve as a preliminary reference for handling and experimental design involving this compound.

| Property | Value (for 2-methoxy-5-(trifluoromethyl)aniline) | Reference |

| Molecular Formula | C8H8F3NO | [1][2][3][4] |

| Molecular Weight | 191.15 g/mol | [1][2][3][5] |

| Melting Point | 58-60 °C (lit.) | [3][4][5] |

| Boiling Point | 230.1±40.0 °C (Predicted) | [4] |

| pKa | 3.31±0.10 (Predicted) | [4][6] |

| Appearance | Beige-greyish to brownish crystalline powder | [3][4] |

Predicted Solubility Characteristics

The solubility of an organic compound is governed by the principle of "like dissolves like." The polarity of the solvent relative to the solute is a primary determinant of solubility. Given the structure of this compound, the following general solubility trends can be anticipated:

-

Polar Protic Solvents (e.g., water, methanol, ethanol): The presence of the amine (-NH2) and ether (-O-) groups can form hydrogen bonds with protic solvents. However, the large, non-polar aromatic structure and the hydrophobic trifluoromethyl group will likely limit its solubility in highly polar solvents like water. Solubility is expected to increase with decreasing polarity of the alcohol (e.g., more soluble in ethanol than in methanol).

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, acetonitrile): These solvents can engage in dipole-dipole interactions and are generally good solvents for a wide range of organic compounds. This compound is expected to exhibit good solubility in these solvents.

-

Non-Polar Solvents (e.g., hexane, toluene, dichloromethane): The significant non-polar surface area of the molecule suggests that it will be soluble in non-polar and weakly polar organic solvents.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in various organic solvents. This protocol is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.

4.1. Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

4.2. Experimental Workflow

The overall workflow for the solubility determination is depicted in the following diagram.

Caption: Experimental workflow for solubility determination.

4.3. Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Centrifuge the vials to further facilitate the separation of the solid and liquid phases.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method.

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of the analyte in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) in mg/mL or mol/L using the following formula, accounting for the dilution factor: S = C_diluted × Dilution Factor where C_diluted is the concentration determined by HPLC.

-

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Methanol | 25 | ||

| e.g., Ethanol | 25 | ||

| e.g., Acetone | 25 | ||

| e.g., Acetonitrile | 25 | ||

| e.g., Dichloromethane | 25 | ||

| e.g., Toluene | 25 | ||

| e.g., Hexane | 25 | ||

| e.g., Dimethyl Sulfoxide (DMSO) | 25 | ||

| e.g., N,N-Dimethylformamide (DMF) | 25 |

Logical Flow for Qualitative Solubility Testing

For rapid preliminary assessment, a qualitative solubility testing scheme can be employed. The following diagram illustrates the logical progression for classifying the solubility of an amine-containing compound.

Caption: Logical diagram for qualitative solubility analysis.

This guide provides a robust framework for the systematic evaluation of the solubility of this compound. The detailed experimental protocol and data presentation format are intended to support researchers in generating accurate and reproducible solubility data, which is critical for formulation development, reaction optimization, and toxicological studies.

References

- 1. 2-Methoxy-5-(trifluoromethyl)aniline | C8H8F3NO | CID 600637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 3. 2-Methoxy-5-(trifluoromethyl)aniline | 349-65-5 [chemicalbook.com]

- 4. 2-Methoxy-5-(trifluoromethyl)aniline CAS#: 349-65-5 [m.chemicalbook.com]

- 5. 2-Methoxy-5-(trifluoromethyl)aniline 96 349-65-5 [sigmaaldrich.com]

- 6. Buy 2-Methoxy-5-(trifluoromethyl)aniline | 349-65-5 [smolecule.com]

Navigating the Stability and Storage of 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline: A Technical Guide

Disclaimer: Specific stability and storage data for 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline are not publicly available. This guide is based on documented information for the closely related analog, 2-Methoxy-5-(trifluoromethyl)aniline, and general knowledge of aniline derivatives. It is intended to provide best-practice recommendations for researchers, scientists, and drug development professionals. Empirical stability testing of the target compound is strongly advised.

Introduction

This compound is a complex organic molecule with potential applications in pharmaceutical and materials science research. As with many substituted anilines, its stability is a critical factor for ensuring experimental reproducibility and the integrity of research outcomes. This technical guide synthesizes available data on a close structural analog, 2-Methoxy-5-(trifluoromethyl)aniline, to provide a comprehensive overview of recommended storage conditions, handling procedures, and potential degradation pathways.

Physicochemical Properties and Stability Profile of Analogs

While specific data for this compound is unavailable, the properties of 2-Methoxy-5-(trifluoromethyl)aniline (CAS 349-65-5) offer valuable insights.

| Property | Value (for 2-Methoxy-5-(trifluoromethyl)aniline) | Reference |

| Molecular Formula | C8H8F3NO | [1] |

| Molecular Weight | 191.15 g/mol | [1] |

| Appearance | Beige-greyish to brownish crystalline powder | [2] |

| Melting Point | 58-60 °C | [3] |

| Boiling Point | 230.1 ± 40.0 °C (Predicted) | [3] |

| pKa | 3.31 ± 0.10 (Predicted) | [4] |

| Storage Temperature | Room temperature or Refrigerated (2-8°C) | [3][5] |

Aniline and its derivatives are known to be sensitive to environmental factors. Discoloration, often to yellow or brown, is a common indicator of degradation, which is typically caused by oxidation upon exposure to air and light.[6]

Recommended Storage and Handling Protocols

Based on the characteristics of analogous compounds, the following storage and handling procedures are recommended to maintain the integrity of this compound.

Storage Conditions

To mitigate degradation, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent oxidation.[7] Protection from light is crucial, and the use of amber vials or storage in a dark place is advised.[3][7]

Summary of Recommended Storage Conditions:

| Condition | Recommendation | Rationale |

| Temperature | Store at room temperature or refrigerate (2-8°C).[3][5] | To slow down the rate of potential degradation reactions.[7] |

| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon).[7] | To prevent oxidation. |

| Light | Protect from light by using amber vials or storing in the dark.[3][7] | To prevent photodegradation.[6] |

| Moisture | Store in a dry environment with the container tightly sealed.[6] | To prevent hydrolysis. |

| Container | Use a tightly sealed, appropriate container. | To prevent exposure to air and moisture. |

Handling Procedures

Proper handling is essential to prevent contamination and degradation. When handling this compound, especially when air and moisture sensitivity are critical, working in an inert atmosphere glovebox is the preferred method.[8]

Experimental Workflow for Handling Air- and Light-Sensitive Compounds:

Caption: A generalized workflow for handling sensitive chemical reagents.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been elucidated, aniline derivatives can degrade through several mechanisms.

-

Oxidation: The aniline nitrogen is susceptible to oxidation, which can lead to the formation of nitroso or nitro derivatives, often contributing to discoloration.[7]

-

Photodegradation: Aromatic amines can undergo photodegradation, particularly when exposed to UV light. This process often involves the generation of reactive oxygen species that can attack the aromatic ring and the amine group.[6]

-

Thermal Decomposition: At elevated temperatures, cleavage of carbon-nitrogen bonds can occur.[6]

Potential Degradation Signaling Pathway:

Caption: Potential degradation pathways for substituted anilines.

Experimental Protocols for Stability Assessment

To ascertain the specific stability profile of this compound, forced degradation studies are recommended.

Forced Degradation Study Protocol

Objective: To determine the stability of the compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of the compound in appropriate solvents.

-

Stress Conditions: Expose the samples to a range of conditions, including:

-

Acidic and Basic Hydrolysis: Treat with HCl and NaOH solutions at room and elevated temperatures.

-

Oxidation: Treat with hydrogen peroxide.

-

Photostability: Expose to UV light.

-

Thermal Stress: Heat the solid compound in an oven.[7]

-

-

Analysis: Monitor the degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). The appearance of new peaks or a decrease in the main peak area indicates degradation.[7]

Conclusion

While a definitive stability profile for this compound is not yet established, the information available for structurally similar compounds provides a strong basis for best practices in its storage and handling. By adhering to the recommendations outlined in this guide—namely, protection from light, air, and moisture—researchers can minimize degradation and ensure the quality and reliability of their work. It is imperative, however, that researchers conduct their own stability assessments to fully characterize this compound for its intended applications.

References

- 1. 2-Methoxy-5-(trifluoromethyl)aniline | C8H8F3NO | CID 600637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methoxy-5-(trifluoromethyl)aniline | 349-65-5 [chemicalbook.com]

- 3. 2-Methoxy-5-(trifluoromethyl)aniline CAS#: 349-65-5 [m.chemicalbook.com]

- 4. Buy 2-Methoxy-5-(trifluoromethyl)aniline | 349-65-5 [smolecule.com]

- 5. 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride | 254435-23-9 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline and its Structural Analogs

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the chemical structure, properties, and synthesis of 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline. Due to the limited publicly available data for this specific compound, this guide also includes a comprehensive analysis of the closely related and more extensively studied analog, 2-Methoxy-5-(trifluoromethyl)aniline. This comparative approach offers valuable insights into the potential characteristics and synthetic pathways relevant to the primary compound of interest.

Core Compound: this compound

Chemical Structure:

Figure 1: Chemical structure of this compound.

1.1. Physicochemical Properties

Quantitative data for this compound is sparse in publicly accessible literature. The following table summarizes the available information.

| Property | Value | Reference |

| CAS Number | 175135-08-7 | [1] |

| Molecular Formula | C₁₄H₁₂F₃NO₂ | [1] |

| Molecular Weight | 283.25 g/mol | [1] |

| Melting Point | 28°C | [1] |

| Boiling Point | 332°C at 760 mmHg | [1] |

| LogP | 4.67 | [1] |

1.2. Synthesis and Experimental Protocols

Figure 2: A proposed synthetic workflow for this compound.

1.3. Biological Activity and Signaling Pathways

There is no specific information available in the public domain regarding the biological activity or associated signaling pathways for this compound. A broad patent suggests that related structures may act as inhibitors of NF-κB activation, a key signaling pathway in inflammation.[1] However, this has not been experimentally verified for this specific molecule.

Structural Analog: 2-Methoxy-5-(trifluoromethyl)aniline

Given the limited data on the primary compound, a detailed analysis of the structurally similar and well-documented compound, 2-Methoxy-5-(trifluoromethyl)aniline, is provided below for comparative purposes.

Chemical Structure:

The key structural difference is the absence of the phenoxy group, with the methoxy group directly attached to the aniline ring.

2.1. Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 349-65-5 | |

| Molecular Formula | C₈H₈F₃NO | |

| Molecular Weight | 191.15 g/mol | |

| Melting Point | 58-62 °C | |

| Boiling Point | 235-237 °C | |

| Appearance | White to light yellow crystalline powder | |

| Solubility | Soluble in organic solvents (e.g., ethanol, methanol, acetone) |

2.2. Synthesis and Experimental Protocols

A common and well-documented method for the synthesis of 2-Methoxy-5-(trifluoromethyl)aniline is the reduction of the corresponding nitro compound.

Experimental Protocol: Synthesis via Reduction

A methanolic solution of 4-methoxy-3-nitrobenzotrifluoride is treated with a 10% Palladium on carbon (Pd/C) catalyst. The mixture is stirred overnight at room temperature under a hydrogen atmosphere. Upon completion, the reaction mixture is filtered through celite to remove the catalyst. The filtrate is then concentrated under reduced pressure and dried under vacuum to yield 2-methoxy-5-(trifluoromethyl)aniline as an off-white solid in high yield (typically >95%).

Figure 3: Experimental workflow for the synthesis of 2-Methoxy-5-(trifluoromethyl)aniline.

2.3. Applications and Biological Relevance

2-Methoxy-5-(trifluoromethyl)aniline is a versatile building block in medicinal chemistry and materials science.

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. The trifluoromethyl group often enhances metabolic stability and receptor binding affinity.

-

Agrochemicals: This compound is utilized in the formulation of herbicides and pesticides.

-

Material Science: It is incorporated into polymers and coatings to improve thermal stability and chemical resistance.

While no specific signaling pathways are definitively elucidated for this molecule itself, its role as a synthetic intermediate suggests its incorporation into larger molecules that may target a variety of biological pathways, such as kinase inhibition.

Summary and Concluding Remarks

This guide has provided a thorough overview of the available information for this compound and its structural analog, 2-Methoxy-5-(trifluoromethyl)aniline. The data clearly indicates that the latter is a well-characterized compound with established synthetic routes and applications, while the former remains largely uncharacterized in the public domain.

Researchers interested in this compound may need to undertake foundational research, including de novo synthesis, purification, and characterization (e.g., NMR, IR, Mass Spectrometry), followed by biological screening to ascertain its properties and potential applications. The information provided for the analogous structure can serve as a valuable reference point for designing such studies.

References

Methodological & Application

Application Notes and Protocols: 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(2-methoxyphenoxy)-5-(trifluoromethyl)aniline in organic synthesis, with a particular focus on its role as a key intermediate in the development of targeted therapeutics. This document includes detailed experimental protocols, quantitative data, and visualizations to support researchers in their synthetic and drug discovery endeavors.

Introduction

This compound is a fluorinated aromatic amine that serves as a critical building block in the synthesis of complex organic molecules. Its structural features, including the trifluoromethyl group, a diaryl ether linkage, and a reactive aniline moiety, make it a valuable precursor for the synthesis of pharmacologically active compounds. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of a final drug compound, while the diaryl ether provides a specific conformational rigidity. The primary amine allows for a wide range of chemical transformations, making it a versatile intermediate.